N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde with a primary amine. The presence of bromine, hydroxyl, and methoxy groups in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide typically involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with isonicotinohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isonicotinohydrazide moiety differentiates it from other similar Schiff bases, potentially enhancing its ability to interact with biological targets and metal ions .
Properties
CAS No. |
92160-05-9 |
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Molecular Formula |
C14H12BrN3O3 |
Molecular Weight |
350.17 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-12-7-9(6-11(15)13(12)19)8-17-18-14(20)10-2-4-16-5-3-10/h2-8,19H,1H3,(H,18,20)/b17-8+ |
InChI Key |
JEWQUKKWIYZFPE-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)O |
Origin of Product |
United States |
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